2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, an oxazole ring, and a morpholine moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate nitrile and morpholine derivative under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the oxazole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazole ring, using reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethyl alcohol: A simpler analog with similar aromatic and methoxy groups.
3,4-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl moiety but lacks the oxazole and morpholine rings.
2,4-Dimethoxybenzaldehyde: Another related compound with dimethoxy groups on the benzene ring.
Uniqueness
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the morpholine moiety differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-23(12-14(2)26-13)20-16(10-21)22-19(27-20)8-6-15-5-7-17(24-3)18(9-15)25-4/h5-9,13-14H,11-12H2,1-4H3/b8-6+ |
InChI Key |
FRHWLIYFLJRDMQ-SOFGYWHQSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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